molecular formula C19H20N4 B8704959 1-(piperazin-1-yl)-4-benzylphthalazine

1-(piperazin-1-yl)-4-benzylphthalazine

Cat. No.: B8704959
M. Wt: 304.4 g/mol
InChI Key: FAUTUEONNKGIOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(piperazin-1-yl)-4-benzylphthalazine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound consists of a phthalazine core substituted with a benzyl group and a piperazine ring, which contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(piperazin-1-yl)-4-benzylphthalazine typically involves the reaction of phthalazine derivatives with benzyl halides and piperazine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(piperazin-1-yl)-4-benzylphthalazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can be introduced to the phthalazine core or the benzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential antitumor and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(piperazin-1-yl)-4-benzylphthalazine involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1-(4-(Substituted)piperazin-1-yl)-2-((2-((4: These compounds share a similar piperazine ring structure but differ in their substituents and overall molecular architecture.

    1-(Benzyl)-1H-1,2,3-triazol-4-yl: These derivatives have a triazole ring instead of a phthalazine core, leading to different chemical and biological properties.

Uniqueness

1-(piperazin-1-yl)-4-benzylphthalazine stands out due to its unique combination of a phthalazine core with a benzyl group and piperazine ring, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C19H20N4

Molecular Weight

304.4 g/mol

IUPAC Name

1-benzyl-4-piperazin-1-ylphthalazine

InChI

InChI=1S/C19H20N4/c1-2-6-15(7-3-1)14-18-16-8-4-5-9-17(16)19(22-21-18)23-12-10-20-11-13-23/h1-9,20H,10-14H2

InChI Key

FAUTUEONNKGIOH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=NN=C(C3=CC=CC=C32)CC4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-Benzyl-4-chlorophthalazine (1.06 g, 4.18 mmol) and piperazine (1.82 g, 20.9 mmol) are added into a microwave vial, followed by NMP (5 ml) and triethylamine (6.62 ml, 12.5 mmol). The vial is sealed and irradiated in the microwave at 180° C. (high absorption setting) for 30 minutes. Dichloromethane (10 mL) is added to form a precipitate, which is washed with additional dichloromethane and dried under reduced pressure to afford the product as a white powder (745 mg, 58% yield).
Quantity
1.06 g
Type
reactant
Reaction Step One
Quantity
1.82 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
6.62 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Yield
58%

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